molecular formula C17H15FO3 B1609397 3,4-Dimethoxy-4'-fluorochalcone CAS No. 28081-14-3

3,4-Dimethoxy-4'-fluorochalcone

Cat. No. B1609397
CAS RN: 28081-14-3
M. Wt: 286.3 g/mol
InChI Key: MWFPOMHEKFNGLA-YCRREMRBSA-N
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Description

3,4-Dimethoxy-4’-fluorochalcone is a chemical compound with the molecular formula C17H15FO3 . It is a pale yellow crystalline powder and is often used in research .


Synthesis Analysis

The synthesis of 3,4-Dimethoxy-4’-fluorochalcone can be achieved through the Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and 4’-fluoroacetophenone as reagents . Another method involves the use of 4-Fluoroacetophenone and Veratraldehyde .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-4’-fluorochalcone consists of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The molecular weight is 286.3 .


Physical And Chemical Properties Analysis

3,4-Dimethoxy-4’-fluorochalcone is a pale yellow crystalline powder . It has a molecular weight of 286.31 and a melting point of 92-94°C . It is soluble in chloroform .

Scientific Research Applications

Selective Fluorescent Chemosensor

3,4-Dimethoxy-4'-fluorochalcone derivatives have been studied for their potential as selective fluorescent chemosensors. One such derivative, 4-dimethylamino 4-fluorochalcone, exhibits distinct green fluorescence and stability in mixed aqueous systems. This property is utilized to create a highly selective cyanide anion probe, leveraging a turn-on fluorescence mechanism in the presence of Fe3+. This application is significant in biological and environmental systems, including living cell imaging in human glioma cells (Yang et al., 2015).

Synthesis and Biological Activities

Fluorinated 3,4-dihydroxychalcones, including derivatives of 3,4-Dimethoxy-4'-fluorochalcone, have been synthesized and evaluated for their biological activities. These compounds show significant inhibitory action against lipid peroxidation and exhibit antitumor activities in vitro. Their effects are comparable or even superior to those of lead compounds in certain assays, demonstrating potential in therapeutic applications (Nakamura et al., 2002).

Inflammatory Mediators Inhibition

Certain derivatives of 3,4-Dimethoxy-4'-fluorochalcone have shown efficacy in inhibiting the generation of inflammatory mediators. Compounds like 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone have been found to reduce lipid peroxidation and inhibit leukotriene B4 release, contributing to their potential as anti-inflammatory agents (Ballesteros et al., 1995).

Nonlinear Optical Properties

The nonlinear optical properties of certain 3,4-Dimethoxy-4'-fluorochalcone derivatives make them suitable for various optical applications. These properties include their ability to form crystals with specific characteristics, transparency in certain wavelengths, and blue fluorescence emission. Studies on the nonlinear refractive index and absorption coefficient of these compounds reinforce their potential use in optical limiting and other advanced photonics applications (Patil et al., 2016).

Anticoagulant Properties

New anticoagulants have been synthesized coupling 2-hydroxychalcones with 4-hydroxycoumarin, utilizing a 3,4-Dimethoxy-4'-fluorochalcone derivative as a core structure. These compounds exhibit potential as novel anticoagulants, highlighting the versatility of 3,4-Dimethoxy-4'-fluorochalcone in medicinal chemistry (Ganguly et al., 2013).

Safety And Hazards

3,4-Dimethoxy-4’-fluorochalcone can cause eye, skin, and respiratory tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFPOMHEKFNGLA-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-4'-fluorochalcone

CAS RN

28081-14-3
Record name NSC125657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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